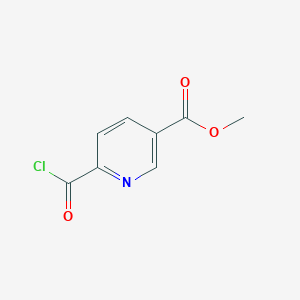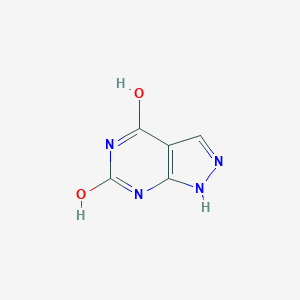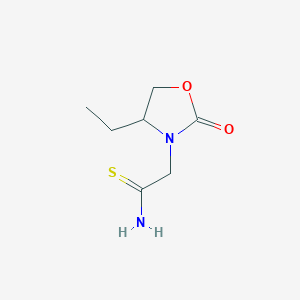
4-Ethyl-2-oxo-3-oxazolidineethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2-oxo-3-oxazolidineethanethioamide, also known as ethionamide, is a synthetic compound used as an antibiotic to treat tuberculosis. It was first introduced in the 1950s and has since been used as a second-line drug for the treatment of drug-resistant tuberculosis. Ethionamide is a prodrug that is activated by the enzyme EthA, which is found in Mycobacterium tuberculosis. Once activated, it inhibits the synthesis of mycolic acids, which are essential for the formation of the cell wall of the bacteria.
Mecanismo De Acción
Ethionamide is a prodrug that is activated by the enzyme EthA, which is found in Mycobacterium tuberculosis. Once activated, it inhibits the synthesis of mycolic acids, which are essential for the formation of the cell wall of the bacteria. This leads to the death of the bacteria.
Efectos Bioquímicos Y Fisiológicos
Ethionamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of Mycobacterium tuberculosis by inhibiting the synthesis of mycolic acids. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Ethyl-2-oxo-3-oxazolidineethanethioamide in lab experiments is its effectiveness against drug-resistant strains of Mycobacterium tuberculosis. This makes it a valuable second-line drug for the treatment of tuberculosis. One limitation of using 4-Ethyl-2-oxo-3-oxazolidineethanethioamide in lab experiments is its potential toxicity. It has been shown to have hepatotoxicity and neurotoxicity in some patients.
Direcciones Futuras
There are several future directions for the study of 4-Ethyl-2-oxo-3-oxazolidineethanethioamide. One direction is the development of new derivatives of 4-Ethyl-2-oxo-3-oxazolidineethanethioamide that are more effective against drug-resistant strains of Mycobacterium tuberculosis. Another direction is the study of the potential use of 4-Ethyl-2-oxo-3-oxazolidineethanethioamide as an anti-cancer agent. Further studies are needed to determine the safety and efficacy of 4-Ethyl-2-oxo-3-oxazolidineethanethioamide in the treatment of cancer. Finally, the development of new methods for the synthesis of 4-Ethyl-2-oxo-3-oxazolidineethanethioamide may lead to more efficient and cost-effective production of the drug.
Métodos De Síntesis
The synthesis of 4-Ethyl-2-oxo-3-oxazolidineethanethioamide involves the reaction of 2-mercaptoacetaldehyde with 2-amino-4-ethylpyrimidine to form 4-ethyl-2-mercapto-3-oxazolidinone. This intermediate is then reacted with thionyl chloride to form 4-Ethyl-2-oxo-3-oxazolidineethanethioamide. The overall reaction can be represented as follows:
2-mercaptoacetaldehyde + 2-amino-4-ethylpyrimidine → 4-ethyl-2-mercapto-3-oxazolidinone
4-ethyl-2-mercapto-3-oxazolidinone + thionyl chloride → 4-Ethyl-2-oxo-3-oxazolidineethanethioamide (4-Ethyl-2-oxo-3-oxazolidineethanethioamide)
Aplicaciones Científicas De Investigación
Ethionamide has been extensively studied for its use in the treatment of tuberculosis. It has been shown to be effective against drug-resistant strains of Mycobacterium tuberculosis, making it a valuable second-line drug. In addition to its use as an antibiotic, 4-Ethyl-2-oxo-3-oxazolidineethanethioamide has also been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in animal models.
Propiedades
Número CAS |
172514-89-5 |
|---|---|
Nombre del producto |
4-Ethyl-2-oxo-3-oxazolidineethanethioamide |
Fórmula molecular |
C7H12N2O2S |
Peso molecular |
188.25 g/mol |
Nombre IUPAC |
2-(4-ethyl-2-oxo-1,3-oxazolidin-3-yl)ethanethioamide |
InChI |
InChI=1S/C7H12N2O2S/c1-2-5-4-11-7(10)9(5)3-6(8)12/h5H,2-4H2,1H3,(H2,8,12) |
Clave InChI |
AKFDHLPACSNPQT-UHFFFAOYSA-N |
SMILES |
CCC1COC(=O)N1CC(=S)N |
SMILES canónico |
CCC1COC(=O)N1CC(=S)N |
Sinónimos |
3-Oxazolidineethanethioamide, 4-ethyl-2-oxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




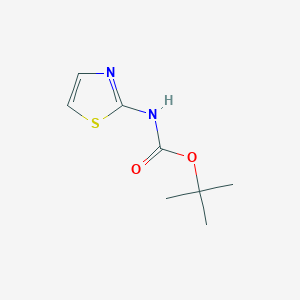


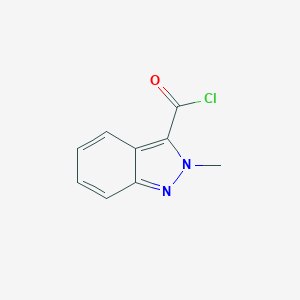





![6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B66670.png)
![5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B66679.png)
